![molecular formula C8H7BrO3 B1449189 3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid CAS No. 773112-39-3](/img/structure/B1449189.png)
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid
Overview
Description
The compound “3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid” belongs to the class of organic compounds known as bromofurans . Bromofurans are compounds containing a furan ring which bears a bromine atom .
Synthesis Analysis
While specific synthesis methods for “3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid” were not found, similar compounds have been synthesized using various methods . For instance, catalytic protodeboronation of pinacol boronic esters has been used for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones .
Molecular Structure Analysis
The molecular structure analysis of similar compounds has been conducted using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques help in the structural elucidation of compounds along with the analysis of geometrical and vibrational properties of molecules .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the compound “2-[(5-bromofuran-2-yl)formamido]propanoic acid” has a molecular weight of 262.06 and is stored at room temperature .
Scientific Research Applications
Physicochemical Properties and Synthesis
- Synthesis and Antibacterial Activity : Alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes in a methanol medium led to compounds with significant antibacterial activity against various bacterial strains. These compounds are recommended for further investigation against multi-resistant strains of microorganisms (2020, Voprosy Khimii i Khimicheskoi Tekhnologii).
Applications in Drug Synthesis and Biological Activity
- Inhibition of Mycolic Acid Biosynthesis : Cyclopropene and cyclopropane esters, including 2-octadecylcyclopropen-1-yl propanoate, were synthesized as potential inhibitors of mycolic acid biosynthesis in mycobacteria, which is a crucial aspect in the treatment of tuberculosis (1994, Chemistry and physics of lipids).
Chemical Synthesis Techniques
- Deuterated Methyl Methacrylates Synthesis : The synthesis of methyl esters of 2-methyl [3-2H2]prop-2-enoic acid under mild conditions indicates potential applications in chemical synthesis and material sciences (1978, Journal of Labelled Compounds and Radiopharmaceuticals).
Fluorescence Labeling and Biomolecules
- Fluorescence Properties : The synthesis of 5-arylfuran C-nucleosides, including 5-bromofuran, has been shown to possess interesting fluorescence properties that could be applicable in the fluorescent labeling of biomolecules (2010, European Journal of Organic Chemistry).
Catalysis and Polymer Synthesis
- NaOH Catalyzed Condensation Reactions : A study demonstrated the successful NaOH catalyzed condensation reaction between furan-aldehydes and levulinic acid, leading to significant yields of aldol products, indicating potential applications in catalysis and polymer synthesis (2015, Industrial Crops and Products).
Multienzymatic Stereoselective Processes
- Stereoselective Synthesis of Tetrahydrofuran Precursors : The use of a multienzymatic stereoselective cascade process in the synthesis of 2-methyl-3-substituted tetrahydrofurans, which are key precursors in the production of biologically active products, demonstrates the compound's potential in organic synthesis (2017, The Journal of organic chemistry).
Safety And Hazards
Future Directions
While specific future directions for “3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid” were not found, similar compounds have been studied for their potential applications in various fields . For instance, compounds containing a furan ring have wide-spread applications which include therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-5(8(10)11)4-6-2-3-7(9)12-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGINPILGQVOXTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(O1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid | |
CAS RN |
773112-39-3 | |
Record name | 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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